2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

Systematic IUPAC Name :

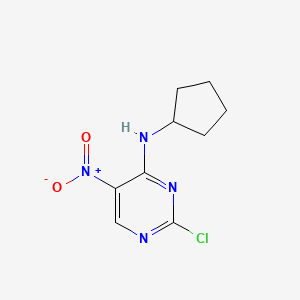

The compound is systematically designated as 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine , reflecting its pyrimidine core structure with substituents at positions 2, 4, and 5.

Structural Breakdown :

- Pyrimidine Ring : A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.

- Substituents :

- Chlorine (Cl) : Attached at position 2 of the pyrimidine ring.

- Nitro Group (NO₂) : Positioned at carbon 5, introducing strong electron-withdrawing effects.

- Cyclopentylamino Group (C₅H₉NH) : Linked via an amine bond to nitrogen at position 4.

Isomeric Considerations :

The compound lacks geometric or stereoisomerism due to the fixed positions of substituents on the pyrimidine ring and the saturated cyclopentane ring. The nitro group at position 5 and chlorine at position 2 eliminate possibilities for positional isomerism, while the cyclopentyl group’s fully saturated structure precludes stereochemical variations.

Properties

IUPAC Name |

2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2/c10-9-11-5-7(14(15)16)8(13-9)12-6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBURNWVRFRXTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=NC=C2[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be derived from readily available starting materials such as cyanoacetamide and formamide.

Chlorination: The pyrimidine ring is chlorinated using reagents like phosphorus oxychloride (POCl3) to introduce the chloro group at the 2-position.

Nitration: The nitro group is introduced via nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride (SnCl2).

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The unique structure allows for further modifications that can lead to novel compounds with enhanced properties .

Biology

Research indicates that 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains. For instance, it has demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on human breast cancer cells (MCF-7), showing a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Medicine

Ongoing research is exploring the potential of this compound as a therapeutic agent. Pyrimidine derivatives are known for their efficacy in treating various diseases, and this compound's unique functional groups may enhance its therapeutic profile .

Industry

In industrial applications, 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine is utilized in developing specialty chemicals and materials, including dyes and pigments. Its chemical properties make it suitable for various formulations .

Case Studies

Several case studies have explored the biological effects of this compound:

-

Antimicrobial Activity Study (2024) :

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on MCF-7 cells.

- Findings : Dose-dependent decrease in cell viability (IC50 = 15 µM).

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

2-chloro-N-isopropyl-5-nitropyrimidin-4-amine: Similar in structure but with an isopropyl group instead of a cyclopentyl group, leading to different chemical and biological properties.

5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine:

The uniqueness of 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine features a chlorine atom and a nitro group attached to a pyrimidine ring, which is known to influence its pharmacological properties. Its molecular formula is CHClNO, with a molecular weight of approximately 241.68 g/mol. The presence of the cyclopentyl group contributes to its lipophilicity, which may enhance its bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine exhibits various biological activities:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of pathogens, making it a candidate for further development as an antimicrobial agent.

- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, including HCT-116 (colon cancer) cells. It induces apoptosis by decreasing mitochondrial membrane potential and arresting the cell cycle at the S phase .

- Mechanism of Action : The exact mechanism through which 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine exerts its effects involves multiple pathways, including the inhibition of key signaling proteins associated with cancer cell growth and survival .

Antimicrobial Studies

Several studies have evaluated the antimicrobial efficacy of 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine. Key findings include:

- Efficacy Against Bacterial Strains : The compound showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Anticancer Studies

The anticancer potential of this compound has been highlighted in various in vitro studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 12.5 | Induces apoptosis via mitochondrial pathway |

| MCF7 | 8.0 | Cell cycle arrest at S phase |

| A549 | 15.0 | Inhibition of EGFR signaling pathway |

These results indicate that 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine could be an effective agent in cancer therapy, particularly for tumors exhibiting high levels of proliferation.

Case Studies

- Study on HCT116 Cells : In a study conducted by researchers exploring dual inhibitors for cancer treatment, 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine was found to significantly inhibit the proliferation of HCT116 cells. The study reported an IC50 value of approximately 12.5 µM, indicating its potential as an effective anticancer agent .

- Combination Therapies : Another investigation assessed the compound's effectiveness in combination with other chemotherapeutics. Results suggested enhanced cytotoxicity when used alongside established drugs like doxorubicin, potentially due to synergistic effects on apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine, and how are reaction conditions monitored?

- Methodology : Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines is a validated approach. For example, chloro intermediates react with cyclopentylamine under reflux in polar aprotic solvents (e.g., DMF) with Pd(PPh₃)₄ as a catalyst. Reaction progress is tracked via TLC (silica gel, UV/KMnO₄ visualization), and products are purified via recrystallization .

- Characterization : Melting points (Gallenkamp apparatus), /-NMR (Bruker Avance III 600 MHz), and HRMS (microTOF-QII) confirm structural integrity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

- Key Techniques :

- NMR : Assigns proton environments (e.g., cyclopentyl group protons at δ 1.5–2.0 ppm) and nitropyrimidine ring signals.

- X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between aromatic rings (e.g., 12.8° twist in pyrimidine-phenyl systems) .

- Table : Example X-ray Parameters (from analogous compounds):

| Parameter | Value |

|---|---|

| Dihedral angle (pyrimidine-phenyl) | 12.8° ± 0.2° |

| Hydrogen bond (N–H⋯N) | 2.89 Å |

| R factor | 0.034 |

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral or crystallographic data?

- Approach : Use quantum chemical calculations (e.g., DFT) to model molecular conformations and compare computed vs. experimental NMR/IR spectra. For crystallographic discrepancies (e.g., unexpected bond lengths), reaction path searches and electron density maps clarify structural anomalies .

- Case Study : In polymorphic pyrimidines, computational modeling reconciled conflicting dihedral angles (5.2° vs. 6.4°) by identifying temperature-dependent lattice effects .

Q. What experimental design strategies optimize reaction yields and selectivity for this compound?

- DOE Framework : Apply factorial design (e.g., varying temperature, catalyst loading, solvent polarity) to identify critical factors. For example, a central composite design (CCD) revealed that Pd catalyst concentration (0.5–1.5 mol%) and reaction time (6–12 hrs) significantly impact yield (>80% under optimal conditions) .

- Table : Example DOE Variables:

| Variable | Range | Optimal Value |

|---|---|---|

| Catalyst (mol%) | 0.5–1.5 | 1.0 |

| Temperature (°C) | 80–120 | 100 |

| Reaction time (hrs) | 6–12 | 8 |

Q. How does solvent polarity influence the regioselectivity of amination in chloro-nitropyrimidine systems?

- Mechanistic Insight : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, favoring nucleophilic attack at the 4-position of the pyrimidine ring. Solvent screening (e.g., using Kamlet-Taft parameters) correlates polarity with yield (DMF > THF > toluene) .

Q. What strategies integrate computational reaction design with experimental validation for novel derivatives?

- Workflow :

In Silico Screening : Use reaction path search algorithms (e.g., GRRM) to predict feasible pathways for cyclopentylamine substitution.

Transition State Analysis : Identify energy barriers for competing pathways (e.g., 4- vs. 6-position amination).

Experimental Feedback : Validate predictions via controlled reactions (e.g., isolating intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.